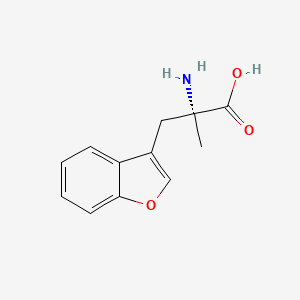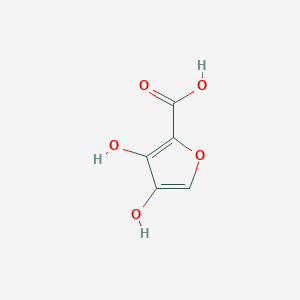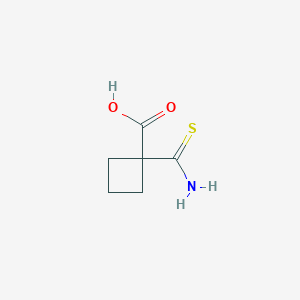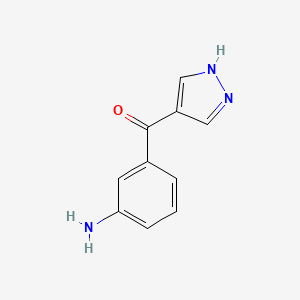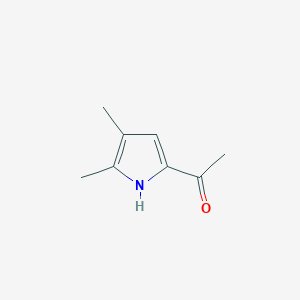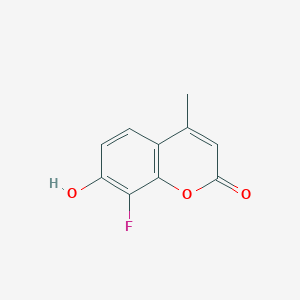
8-Fluoro-7-hydroxy-4-methylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-7-hydroxy-4-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by their benzopyrone structure, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-hydroxy-4-methylcoumarin typically involves the Pechmann condensation reaction. This method involves the condensation of resorcinol with ethyl acetoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-hydroxy-4-methylcoumarin-8-one.
Reduction: Formation of 7-hydroxy-4-methyl-3,4-dihydrocoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-7-hydroxy-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the study of enzyme activities and cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of fluorescent dyes and optical materials.
Wirkmechanismus
The mechanism of action of 8-Fluoro-7-hydroxy-4-methylcoumarin involves its interaction with specific molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. The compound’s fluorescence allows for real-time monitoring of its interactions and effects within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the fluorine atom, resulting in different reactivity and applications.
6,8-Difluoro-7-hydroxy-4-methylcoumarin: Contains an additional fluorine atom, which can further enhance its properties.
4-Methylumbelliferone: A well-known coumarin derivative used in various biological assays.
Uniqueness
8-Fluoro-7-hydroxy-4-methylcoumarin stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable tool in research and industrial applications where high specificity and sensitivity are required .
Eigenschaften
Molekularformel |
C10H7FO3 |
|---|---|
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
8-fluoro-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7FO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,1H3 |
InChI-Schlüssel |
OSVSVMCLEYHROD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



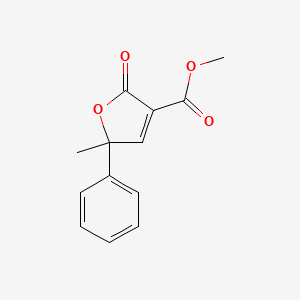
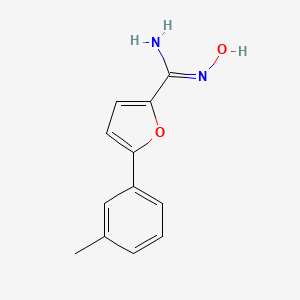
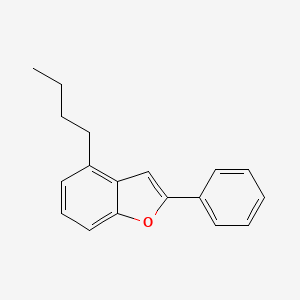

![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)
